

NC-1300-B: A Technical Analysis of its H⁺/K⁺-ATPase Inhibition

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Compound of Interest

Compound Name: NC-1300-B

Cat. No.: B1219682

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Core Finding: NC-1300-B is an Irreversible Inhibitor

NC-1300-B, a benzimidazole derivative, is classified as an irreversible inhibitor of the proton pump (H⁺/K⁺-ATPase). This conclusion is drawn from its prolonged duration of action, a characteristic feature of irreversible inhibitors. Studies have demonstrated that the antisecretory and protective effects of **NC-1300-B** persist for up to 72 hours[1]. This long-lasting activity is comparable to, and in some reports, exceeds that of omeprazole, a well-established irreversible proton pump inhibitor. The mechanism of action for this class of inhibitors involves the formation of a covalent disulfide bond with cysteine residues on the luminal surface of the H⁺/K⁺-ATPase, leading to its inactivation.

While direct kinetic studies detailing the association (k_{on}) and dissociation (k_{off}) rate constants for **NC-1300-B** are not readily available in the public domain, the sustained physiological effects strongly support a mechanism of irreversible covalent modification.

Quantitative Data Summary

The following tables summarize the available quantitative data for **NC-1300-B**'s inhibitory activity.

Table 1: In Vitro H⁺/K⁺-ATPase Inhibition

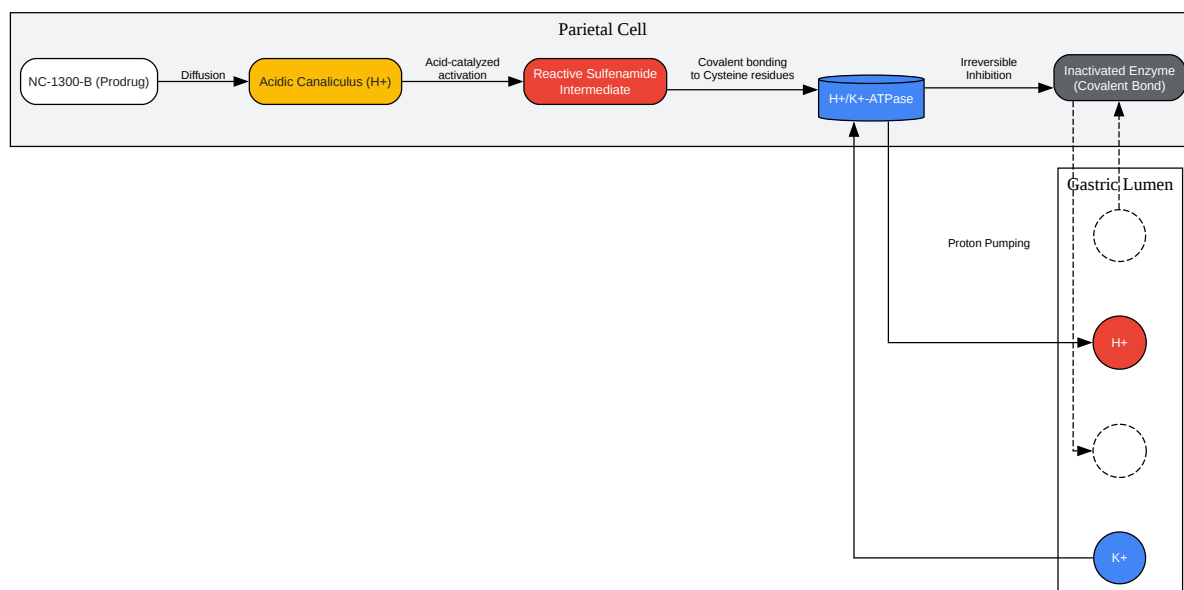
Parameter	Value	Conditions	Source
IC50	4.4 x 10 ⁻⁶ M	pH 6.0	[1]
IC50	3.1 x 10 ⁻⁵ M	pH 7.4	[1]

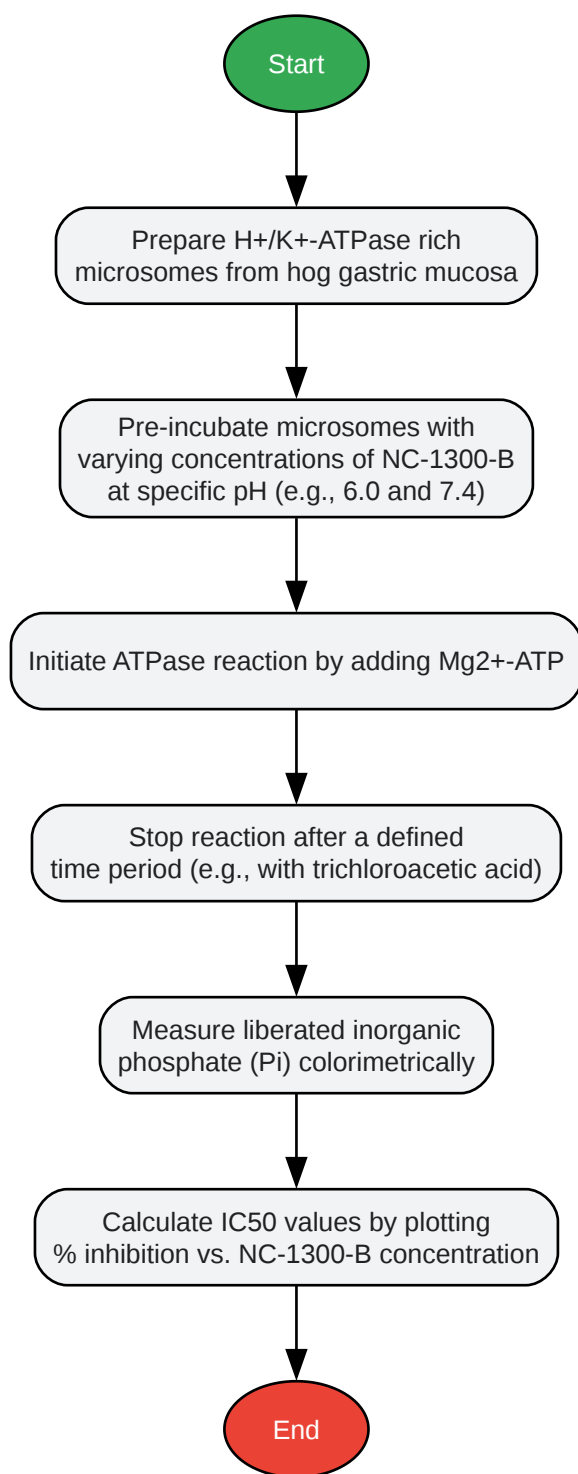
Table 2: In Vivo Antisecretory and Cytoprotective Effects in Rats

Parameter	Route of Administration	Value	Model	Source
ED50 (Acid Secretion)	Oral	11.5 mg/kg	Pylorus Ligation	[1]
ED50 (Acid Secretion)	Intraperitoneal	11.0 mg/kg	Pylorus Ligation	[1]
ED50 (Lesion Formation)	Oral	13.3 mg/kg	HCl-ethanol Induced	[1]
ED50 (Lesion Formation)	Intraperitoneal	23.0 mg/kg	HCl-ethanol Induced	[1]
Duration of Action	Oral (100 mg/kg)	Up to 72 hours	Antisecretory & Protective	[1]

Mechanism of Action: Signaling Pathway

NC-1300-B, like other benzimidazole-based proton pump inhibitors, is a prodrug that requires activation in an acidic environment. The acidic canaliculus of the parietal cell protonates **NC-1300-B**, converting it into a reactive sulfenamide intermediate. This intermediate then forms a covalent disulfide bond with specific cysteine residues on the extracellular domain of the H⁺/K⁺-ATPase, thereby irreversibly inhibiting its function.





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References

- 1. excelleratebio.com [excelleratebio.com]
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